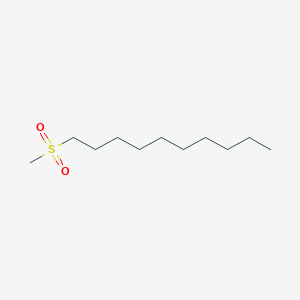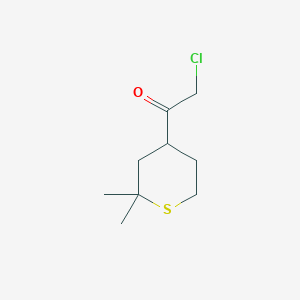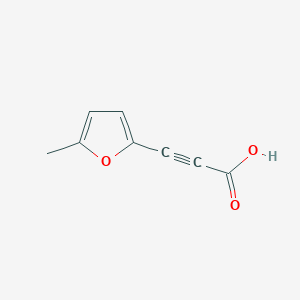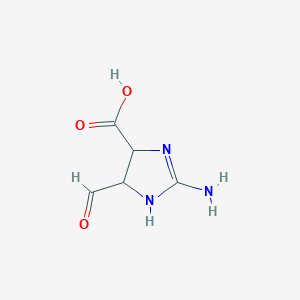
methyl 4-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfamoyl group and a carboxylate ester group attached to the indene ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a cyclization reaction of a suitable precursor, such as a substituted benzyl halide, under basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction using sulfamic acid or a related reagent.
Esterification: The carboxylate ester group can be introduced through an esterification reaction using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Methyl 4-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfamoyl group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines or alcohols.
科学的研究の応用
Methyl 4-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 4-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carboxylate ester group can also play a role in the compound’s biological activity by affecting its solubility and cellular uptake.
類似化合物との比較
Similar Compounds
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but lacks the sulfamoyl group.
4-Methyl-2,3-dihydro-1H-indene: Similar indene ring system but lacks the sulfamoyl and carboxylate ester groups.
Uniqueness
Methyl 4-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate is unique due to the presence of both the sulfamoyl and carboxylate ester groups, which contribute to its distinct chemical and biological properties
特性
分子式 |
C11H13NO4S |
|---|---|
分子量 |
255.29 g/mol |
IUPAC名 |
methyl 4-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C11H13NO4S/c1-16-11(13)8-5-7-3-2-4-10(9(7)6-8)17(12,14)15/h2-4,8H,5-6H2,1H3,(H2,12,14,15) |
InChIキー |
OWUAZFSOEONHEE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CC2=C(C1)C(=CC=C2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![8H-pyrimido[4,5-c]azepine](/img/structure/B13959415.png)






